molecular formula C23H24N6O3S2 B11233218 2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

2-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11233218
M. Wt: 496.6 g/mol
InChI Key: BMSXQOQWPTVLJU-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

Molecular Formula

C23H24N6O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C23H24N6O3S2/c1-15-13-22(29-9-11-32-12-10-29)27-23(24-15)26-17-3-5-18(6-4-17)28-34(30,31)19-7-8-20-21(14-19)33-16(2)25-20/h3-8,13-14,28H,9-12H2,1-2H3,(H,24,26,27)

InChI Key

BMSXQOQWPTVLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5

Origin of Product

United States

Preparation Methods

The synthesis of 2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a nucleophilic substitution reaction, where the benzothiazole sulfonamide reacts with a chloropyrimidine derivative.

    Final Coupling with the Morpholine Group: The final step involves the coupling of the pyrimidine derivative with morpholine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or sulfonamide groups, converting them to amines or thiols, respectively.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a tool for investigating cellular processes and pathways, including apoptosis and cell cycle regulation.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby disrupting the associated signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of other cellular processes.

Comparison with Similar Compounds

2-METHYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can be compared with other benzothiazole derivatives, such as:

    2-Amino-6-benzothiazole sulfonamide: Similar in structure but lacks the pyrimidine and morpholine moieties, resulting in different biological activities.

    4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl derivatives: These compounds share the pyrimidine and morpholine groups but differ in the core structure, leading to variations in their chemical and biological properties.

    Benzothiazole-based kinase inhibitors: These compounds are designed to inhibit specific kinases and have structural similarities with the target compound, but their activity profiles and applications may differ.

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